HyT36

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

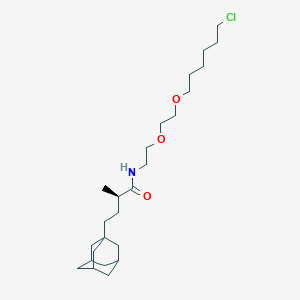

C25H44ClNO3 |

|---|---|

分子量 |

442.1 g/mol |

IUPAC名 |

(2R)-4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |

InChI |

InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1 |

InChIキー |

FRQCQVUXVOJKTG-AXYUOHRYSA-N |

異性体SMILES |

C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |

正規SMILES |

CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of HyT36: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HyT36 is a potent, low molecular weight hydrophobic tag designed to induce the targeted degradation of proteins fused to the HaloTag protein. Its mechanism of action is centered on the principle of mimicking a misfolded or partially denatured protein state upon covalent attachment to the HaloTag, thereby co-opting the cell's endogenous protein quality control machinery. This targeted destabilization leads to the subsequent elimination of the entire fusion protein, offering a powerful tool for studying protein function and validating drug targets. This guide provides a comprehensive overview of the molecular mechanisms, quantitative performance, and experimental methodologies associated with this compound.

Core Mechanism of Action

This compound operates as a bifunctional molecule, comprising a chloroalkane linker that specifically and covalently binds to the active site of the HaloTag protein, and a hydrophobic adamantyl moiety. The core of its mechanism lies in the introduction of a non-native hydrophobic patch onto the surface of the HaloTag fusion protein. This event triggers a cellular response analogous to the recognition of misfolded proteins, leading to their degradation.

The primary mechanism is believed to be the direct destabilization of the HaloTag protein structure upon this compound binding. This conformational change is a key initiating event that exposes hydrophobic residues, marking the protein for degradation. Subsequently, the cell's protein quality control systems, including molecular chaperones and the ubiquitin-proteasome system, are recruited to the this compound-tagged protein.

Chaperone Recruitment

Experimental evidence indicates that treatment with this compound increases the association of the heat shock protein 70 (Hsp70) with the HaloTag fusion protein. Hsp70 is a key chaperone protein that recognizes and binds to exposed hydrophobic regions of unfolded or misfolded proteins, facilitating their refolding or targeting them for degradation.

Ubiquitin-Proteasome System (UPS) Mediated Degradation

The recruitment of chaperones like Hsp70 is often a precursor to degradation via the ubiquitin-proteasome system. In this pathway, the target protein is polyubiquitinated by a cascade of enzymes (E1, E2, and E3 ligases). This polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex that unfolds and proteolytically degrades the tagged protein. While direct evidence for the specific E3 ligase involved in this compound-mediated degradation is still emerging, the involvement of the proteasome is well-established.

Quantitative Data Summary

The efficacy of this compound has been quantitatively assessed through various in vitro and cell-based assays, demonstrating a significant improvement over its predecessor, HyT13.

| Parameter | Target Protein | Cell Line | HyT13 | This compound | Citation |

| Maximum Degradation (%) | GFP-HaloTag2 | HEK293 | ~75% | ~90% | [1] |

| Fz4-HaloTag2 | HEK293T | ~50% | ~70% | [1] | |

| GFP-HaloTag7 | HEK293 | ~30% | ~65% | [1] | |

| IC50 (Half-maximal inhibitory concentration) | GFP-HaloTag2 | HEK293 | - | Reduced IC50 compared to HyT13 | [1] |

| DC50 (Half-maximal degradation concentration) | GFP-HaloTag7 | - | - | 134 ± 7 nM | [2] |

| Melting Temperature (Tm) Shift (°C) | Purified HaloTag7 | In vitro | -1.0 ± 0.3 | -3.1 ± 0.3 | [1] |

Signaling and Degradation Pathway

The proposed signaling pathway for this compound-mediated protein degradation is illustrated below.

Caption: this compound-induced protein degradation pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Western Blot for Protein Degradation

This protocol is used to visualize and quantify the decrease in the target fusion protein levels following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293) expressing the HaloTag fusion protein of interest. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the HaloTag protein or the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Caption: Western blot experimental workflow.

Flow Cytometry for GFP-HaloTag Degradation

This high-throughput method is suitable for quantifying the degradation of HaloTag fusion proteins that are tagged with a fluorescent reporter like GFP.

Methodology:

-

Cell Culture and Treatment: Plate cells expressing a GFP-HaloTag fusion protein in a multi-well plate. Treat cells with a serial dilution of this compound or vehicle control for the desired duration.

-

Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution or trypsin.

-

Sample Preparation: Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1-2% FBS).

-

Flow Cytometry Analysis: Analyze the GFP fluorescence intensity of the cell population using a flow cytometer.

-

Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity (MFI) of GFP for each treatment condition. Calculate the percentage of degradation relative to the vehicle-treated control.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal stability of the HaloTag protein upon binding of this compound, providing evidence for direct destabilization.

Methodology:

-

Sample Preparation: Prepare a reaction mixture containing purified HaloTag protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound, a control compound, or vehicle in a suitable buffer.

-

Thermal Denaturation: Place the samples in a real-time PCR instrument. Apply a thermal gradient, gradually increasing the temperature (e.g., from 25°C to 95°C).

-

Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the curve. A decrease in Tm in the presence of this compound indicates protein destabilization.

Conclusion

The mechanism of action of this compound is a well-orchestrated process that leverages the cell's own protein quality control systems to achieve targeted protein degradation. By inducing conformational instability in the HaloTag protein, this compound effectively mimics a misfolded state, leading to chaperone-mediated recognition and subsequent proteasomal degradation. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers to understand and apply this powerful technology in their own studies. The continued investigation into the finer details of the downstream cellular machinery will undoubtedly further refine our understanding and expand the applications of hydrophobic tagging technology.

References

Unveiling the Mechanism of HyT36-Induced Protein Degradation: A Technical Guide

For Immediate Release

A Deep Dive into Hydrophobic Tagging and the Action of HyT36 in Targeted Protein Degradation

This technical guide provides an in-depth exploration of the mechanism by which this compound, a low molecular weight hydrophobic tag, induces the degradation of target proteins. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of hydrophobic tagging, presents quantitative data on this compound's efficacy, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to Hydrophobic Tagging and this compound

Targeted protein degradation has emerged as a powerful therapeutic modality. While much attention has been focused on technologies like PROTACs that recruit specific E3 ligases, an alternative strategy known as hydrophobic tagging offers a distinct mechanism for protein clearance. This approach utilizes small molecules that append a hydrophobic moiety onto a protein of interest, effectively mimicking a misfolded or partially denatured state[1]. This triggers the cell's natural quality control machinery to recognize and eliminate the tagged protein via the ubiquitin-proteasome system[1][2].

This compound is a second-generation hydrophobic tag developed to overcome the limitations of earlier versions, such as HyT13. It demonstrates enhanced efficacy in degrading highly stable proteins[2][3]. This compound is designed as a bifunctional molecule: one end is a chloroalkane linker that covalently binds to a HaloTag fusion protein, while the other end features a bulky, hydrophobic adamantyl-based group[1][2]. By attaching this hydrophobic "signal" to the target protein, this compound marks it for destruction by cellular surveillance systems.

The Core Mechanism: Destabilization and Chaperone-Mediated Degradation

Unlike PROTACs, which hijack a specific E3 ligase to ubiquitinate the target protein, this compound's mechanism is predicated on inducing a state of perceived protein misfolding. The process can be broken down into the following key steps:

-

Covalent Tagging : this compound's chloroalkane linker forms a covalent bond with the HaloTag domain fused to the protein of interest (POI). This ensures a stable and irreversible attachment of the hydrophobic tag to the POI.

-

Protein Destabilization : The appended hydrophobic group on this compound is believed to directly destabilize the tertiary structure of the HaloTag domain. Thermal shift assays have demonstrated that this compound significantly lowers the melting temperature of the HaloTag7 protein, indicating a direct destabilizing effect[2].

-

Mimicking a Misfolded State : The presence of an exposed hydrophobic patch on the protein surface is a classic hallmark of a misfolded or unfolded protein. This is a primary signal for the cell's protein quality control system.

-

Chaperone Recognition : The destabilized and hydrophobically-tagged protein is recognized and bound by chaperone proteins, most notably Heat Shock Protein 70 (Hsp70)[4].

-

Ubiquitination and Proteasomal Degradation : The chaperone-POI complex is then targeted for degradation. This process involves the ubiquitination of the POI, marking it for destruction by the 26S proteasome. The degradation is confirmed to be proteasome-dependent, as treatment with proteasome inhibitors rescues the protein from degradation.

This mechanism bypasses the need for direct and specific E3 ligase recruitment, offering a potential advantage in overcoming resistance mechanisms associated with the downregulation of particular E3 ligases.

Quantitative Data on this compound-Induced Degradation

The efficacy of this compound has been demonstrated across various HaloTag fusion proteins. This compound shows a significant improvement in degradation potency, especially for the more stable HaloTag7 variant, when compared to its predecessor, HyT13.

| Target Protein | Cell Line | This compound Concentration | Incubation Time | Percent Degradation (%) | Reference |

| GFP-HaloTag2 | HEK 293 | 10 µM | 24 hr | ~90% | [2] |

| Fz4-HaloTag2 | HEK 293T | 10 µM | 24 hr | ~70% | [2] |

| GFP-HaloTag7 | HEK 293 | 10 µM | 24 hr | ~65% | [2] |

Note: This table summarizes reported degradation percentages. For dose-response curves and IC50/DC50 values, refer to the primary literature.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details should be optimized based on the cell line and fusion protein being studied.

Cell Culture and this compound Treatment

-

Cell Seeding : Plate cells (e.g., HEK 293) expressing the HaloTag-fusion protein of interest in appropriate multi-well plates to achieve 60-80% confluency at the time of analysis.

-

Compound Preparation : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment : Aspirate the existing medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis : Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method such as the BCA assay.

Immunoblotting

-

Sample Preparation : Mix the quantified cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE : Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the protein of interest (or the HaloTag) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Washing : Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification : Densitometry analysis can be performed to quantify the protein band intensities relative to the loading control.

Flow Cytometry (for fluorescent fusion proteins)

-

Cell Preparation : Following treatment with this compound, detach the cells using a non-enzymatic cell dissociation solution.

-

Washing : Wash the cells with ice-cold PBS containing 1-2% FBS.

-

Fixation (Optional) : If not analyzing live cells, fix the cells with a suitable fixative like 4% paraformaldehyde.

-

Analysis : Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the reporter protein (e.g., GFP) in thousands of individual cells.

-

Data Interpretation : Compare the mean fluorescence intensity of this compound-treated cells to that of vehicle-treated cells to determine the extent of degradation.

Thermal Shift Assay (Differential Scanning Fluorimetry)

-

Reaction Setup : In a 96-well PCR plate, combine the purified HaloTag protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound or a vehicle control in a suitable buffer.

-

Thermal Denaturation : Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

-

Data Acquisition : As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence. A melting curve is generated by plotting fluorescence versus temperature.

-

Melting Temperature (Tm) Determination : The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. A decrease in Tm in the presence of this compound indicates that the compound destabilizes the protein.

Conclusion

This compound represents a potent tool for inducing the degradation of HaloTag fusion proteins. Its mechanism, which relies on protein destabilization and the hijacking of the cell's general protein quality control machinery, provides a valuable alternative to E3 ligase-recruiting degraders. The experimental protocols outlined in this guide serve as a foundation for researchers to investigate and utilize this compound in their own studies of protein function and as a potential therapeutic strategy. The continued exploration of hydrophobic tagging technology holds promise for expanding the arsenal of tools available for targeted protein degradation.

References

- 1. Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of hydrophobic tags for the degradation of stabilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to HyT36: A Hydrophobic Tag for Targeted Protein Degradation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] While technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues have dominated the landscape, an alternative strategy known as hydrophobic tagging presents a distinct mechanism for inducing protein elimination.[3][4] This guide provides a comprehensive technical overview of HyT36, a second-generation hydrophobic tag, detailing its mechanism of action, comparative efficacy, and the experimental protocols required for its application. This compound operates by covalently binding to HaloTag fusion proteins, inducing their destabilization and subsequent degradation by the cell's native quality control machinery.[5] This document serves as a core resource for researchers seeking to leverage the this compound system for precise, small-molecule-inducible control over protein function.

Introduction to Hydrophobic Tagging

The cellular ubiquitin-proteasome system (UPS) is the primary pathway for degrading short-lived regulatory proteins and eliminating misfolded or damaged proteins.[2][6] TPD technologies exploit this system by using small molecules to bring a protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and destruction.[7]

Hydrophobic tagging (HyT) represents a different approach. Instead of directly recruiting an E3 ligase, HyT co-opts the cellular quality control machinery that recognizes and eliminates unfolded proteins.[3][5] This is achieved by labeling a POI with a small, cell-permeable hydrophobic tag.[5] The presence of this tag mimics the exposed hydrophobic regions characteristic of unfolded proteins, thereby flagging the POI for degradation.[3][5]

This compound is a potent, adamantane-based hydrophobic tag designed to covalently modify proteins fused with a HaloTag, a bacterial dehalogenase engineered for specific ligand binding.[1][5] It was developed as a more effective successor to the first-generation tag, HyT13, particularly for degrading highly stabilized proteins.[5]

Mechanism of Action of this compound

The degradation of a target protein via the this compound system is a multi-step process that relies on the fusion of the POI with a HaloTag protein (e.g., HaloTag7).

-

Covalent Labeling : this compound, which contains a chloroalkane linker, is cell-permeable and specifically forms a covalent bond with the HaloTag portion of the fusion protein.[5]

-

Protein Destabilization : Upon binding, the hydrophobic moiety of this compound directly destabilizes the HaloTag protein domain. This is not merely the addition of a passive tag but an active process that promotes protein unfolding.[5]

-

Cellular Quality Control Recognition : The destabilized, partially unfolded protein is recognized by the cell's quality control systems, such as chaperones (e.g., Hsp70), which typically bind to exposed hydrophobic regions of misfolded proteins.[3][8]

-

Ubiquitination and Proteasomal Degradation : The recognition event leads to the ubiquitination of the fusion protein by the UPS, marking it for destruction by the 26S proteasome.[5]

This mechanism is distinct from PROTACs, which form a ternary complex between the target, the molecule, and a specific E3 ligase.[7] this compound does not directly recruit an E3 ligase but rather makes the target protein a substrate for the general unfolded protein response.

Quantitative Data and Efficacy

This compound demonstrates significantly improved efficacy over the earlier HyT13, especially against the stabilized HaloTag7 variant.[5] Key quantitative findings are summarized below.

Table 1: Comparative Degradation of HaloTag Fusion Proteins

| Fusion Protein | Compound (10 µM, 24h) | Degradation (%) | Cell Line | Reference |

| GFP-HaloTag7 | HyT13 | ~30% | HEK 293 | [5] |

| GFP-HaloTag7 | This compound | ~65% | HEK 293 | [5] |

| GFP-HaloTag2 | HyT13 | Less Robust | HEK 293 | [5] |

| GFP-HaloTag2 | This compound | More Robust | HEK 293 | [5] |

| Fz4-HaloTag2 | This compound | Effective Degradation | HEK 293T | [5] |

Table 2: Thermal Shift Assay Data for HaloTag7 Destabilization

A fluorescence thermal shift assay was used to measure the change in the melting temperature (Tm) of the HaloTag7 protein upon binding this compound, indicating direct destabilization.[5]

| Protein | Compound | Concentration | Tm (°C) | ΔTm (°C) | Reference |

| HaloTag7 | Vehicle (DMSO) | - | ~67 | N/A | [5] |

| HaloTag7 | HyT13 | 10 µM | ~65 | -2 | [5] |

| HaloTag7 | This compound | 10 µM | ~57 | -10 | [5] |

| HaloTag7 | This compound | 40 µM | ~56 | -11 | [5] |

The data clearly indicate that this compound has a much greater destabilizing effect on the HaloTag7 protein than HyT13, which correlates with its superior performance in cell-based degradation assays.[5]

Experimental Protocols

Successful application of the this compound system requires robust experimental procedures. The following are detailed protocols for key assays based on published methodologies.[5][8]

Protocol 1: Cell-Based Degradation Assay via Immunoblotting

This protocol is used to measure the reduction in total levels of a POI-HaloTag fusion protein.

-

Materials & Reagents:

-

HEK 293 or HEK 293T cells

-

Expression vector for POI-HaloTag fusion protein

-

Transfection reagent (e.g., Lipofectamine)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

RIPA Lysis and Extraction Buffer

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and Western blot transfer system

-

Primary antibodies (anti-HaloTag, anti-POI, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

-

-

Methodology:

-

Cell Seeding & Transfection: Seed HEK 293 cells in 12-well plates. At 70-80% confluency, transfect cells with the POI-HaloTag expression vector according to the manufacturer's protocol.

-

Protein Expression: Allow the fusion protein to express for 24-48 hours post-transfection.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24 hours).[5]

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Normalize protein amounts and resolve lysates via SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies against the HaloTag (or POI) and a loading control. Follow with the appropriate HRP-conjugated secondary antibody.

-

Data Analysis: Visualize bands using an ECL substrate and quantify the band intensities using densitometry software. Normalize the POI-HaloTag signal to the loading control signal. Calculate percent degradation relative to the vehicle-treated control.

-

Protocol 2: Thermal Shift Assay (TSA)

This in vitro assay measures the direct effect of this compound on protein stability.

-

Materials & Reagents:

-

Purified HaloTag7 protein

-

Assay buffer (e.g., PBS)

-

This compound and HyT13 stock solutions in DMSO

-

SYPRO Orange dye (e.g., 5000x stock)

-

Quantitative PCR (qPCR) instrument with thermal ramping capability

-

Optically clear 96-well PCR plates

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, prepare reactions containing purified HaloTag7 protein at a final concentration of ~2 µM in assay buffer.

-

Compound Addition: Add this compound, HyT13, or DMSO vehicle to final concentrations (e.g., 10 µM and 40 µM).[5]

-

Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

-

Thermal Ramping: Place the plate in a qPCR instrument. Run a thermal ramp program, increasing the temperature from 25°C to 95°C at a rate of ~1°C/minute, measuring fluorescence at each interval.

-

Data Analysis: Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated by fitting the data to a Boltzmann equation or finding the peak of the first derivative. A negative shift in Tm indicates ligand-induced destabilization.

-

Summary and Future Directions

This compound provides a powerful and accessible tool for inducing the degradation of virtually any protein that can be fused to a HaloTag.[5] Its mechanism, which relies on direct destabilization rather than E3 ligase recruitment, offers a distinct approach within the TPD field.

The primary advantages of this system include:

-

Generality: Can be applied to any POI through HaloTag fusion.[5]

-

Orthogonality: The HaloTag-chloroalkane interaction is bio-orthogonal.[1]

-

Small Molecule Control: Degradation is induced by a cell-permeable small molecule, allowing for temporal control.[5]

Future research may focus on developing hydrophobic tags that do not require protein modification (i.e., that can bind directly to endogenous proteins) or on creating tags with improved pharmacokinetic properties for in vivo applications. The this compound system remains a valuable and robust method for target validation and studying protein function in a wide range of biological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Protein Degradation To Target the Undruggable | Technology Networks [technologynetworks.com]

- 7. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 8. medchemexpress.com [medchemexpress.com]

The Hydrophobic Tag HyT36: A Technical Guide to Induced Protein Degradation in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and drug development, the ability to selectively control protein abundance is a powerful tool for elucidating protein function and validating novel therapeutic targets. The hydrophobic tagging system has emerged as a versatile strategy for inducing the degradation of specific proteins of interest. This technical guide focuses on HyT36, a low molecular weight hydrophobic tag, providing an in-depth overview of its applications, mechanism of action, and the experimental protocols required for its successful implementation. This compound promotes the degradation of proteins fused to the HaloTag protein, offering a robust method for targeted protein knockdown.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this technology in their work.

Mechanism of Action: Hijacking the Cellular Quality Control System

This compound operates by covalently binding to a HaloTag fusion protein, thereby presenting a hydrophobic moiety on the protein's surface.[2] This mimics a partially denatured or misfolded state, a hallmark recognized by the cell's sophisticated quality control machinery.[2][3] The cell, perceiving the this compound-labeled protein as aberrant, targets it for destruction primarily through the ubiquitin-proteasome pathway.[3][4]

The proposed mechanism suggests that the binding of this compound directly destabilizes the HaloTag protein.[4] This induced unfolding exposes hydrophobic regions, which are then recognized by molecular chaperones, such as Hsp70.[1] These chaperones facilitate the ubiquitination of the target protein by E3 ubiquitin ligases, marking it for degradation by the 26S proteasome.[4][5] This process of promoting protein unfolding represents a generalizable strategy for the targeted degradation of even highly stable proteins.[4]

Caption: Proposed mechanism of this compound-induced protein degradation.

Quantitative Data Summary

The efficacy of this compound in promoting the degradation of various HaloTag fusion proteins has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its effects across different experimental conditions.

| Fusion Protein | Cell Line | This compound Concentration (µM) | Incubation Time (h) | Degradation (%) | Reference |

| GFP-HaloTag2 | HEK293 | 10 | 24 | ~70% | [4] |

| Fz4-HaloTag2 | HEK293T | 10 | 24 | ~70% | [4] |

| GFP-HaloTag7 | HEK293 | 10 | 24 | ~65% | [4] |

| HA-EGFP-HaloTag2 | HEK293 Flp-In | 10 | 2 or 48 | Reduction in expression | [1] |

| EGFP-HaloTag2 | HEK293 Flp-In | 0.05 | 24 | Reduction in level | [1] |

| Protein | Ligand | Change in Melting Temperature (Tm) | Assay Type | Reference |

| HaloTag7 | This compound | Significant decrease | Thermal Shift Assay | [4] |

| HaloTag7 | HyT13 | Moderate decrease (from 57.4°C to 56.4°C) | Thermal Shift Assay | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of the this compound system. Below are protocols for key experiments, synthesized from published literature.

Cell Culture and Transfection for HaloTag Fusion Protein Expression

This protocol describes the transient transfection of HEK293T cells to express a HaloTag fusion protein of interest.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

-

Plasmid DNA encoding the HaloTag-fusion protein

-

Transfection reagent (e.g., Lipofectamine 2000 or similar)

-

Opti-MEM Reduced Serum Medium

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

In tube A, dilute the HaloTag-fusion protein plasmid DNA (typically 2.5 µg per well) in Opti-MEM.

-

In tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

-

-

Transfection: Add the transfection complex dropwise to the cells in the 6-well plate.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for protein expression before proceeding with this compound treatment.

This compound Treatment and Cell Lysis

This protocol outlines the treatment of cells with this compound and subsequent preparation of cell lysates for analysis.

Materials:

-

Transfected cells expressing the HaloTag fusion protein

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

This compound Treatment: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed complete growth medium.[1][4] Remove the old medium from the cells and add the this compound-containing medium. For control wells, add medium with the equivalent concentration of DMSO.

-

Incubation: Incubate the cells for the desired time (e.g., 2, 24, or 48 hours).[1]

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction for downstream analysis.

-

Immunoblotting for Detection of HaloTag Fusion Protein Degradation

This protocol details the use of Western blotting to visualize and quantify the degradation of the HaloTag fusion protein.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-HaloTag antibody or antibody against the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation. Normalize to a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for Quantifying Degradation of GFP-HaloTag Fusion Proteins

This protocol is for the quantitative analysis of GFP-HaloTag fusion protein degradation using flow cytometry.

Materials:

-

Cells expressing GFP-HaloTag fusion protein, treated with this compound or vehicle control

-

PBS

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.

-

Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

-

Washing: Pellet the cells by centrifugation and resuspend in ice-cold PBS.

-

Flow Cytometry Analysis: Analyze the GFP fluorescence of the cells using a flow cytometer.

-

Data Analysis: Determine the mean fluorescence intensity of the GFP signal for each sample. The reduction in mean fluorescence in this compound-treated cells compared to control cells indicates the level of protein degradation.

Fluorescence Thermal Shift Assay for Protein Stability

This protocol describes a thermal shift assay to assess the direct destabilizing effect of this compound on the HaloTag protein.

Materials:

-

Purified HaloTag protein

-

This compound

-

SYPRO Orange dye

-

Appropriate buffer

-

Real-time PCR instrument

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified HaloTag protein, SYPRO Orange dye, and either this compound or a vehicle control (DMSO) in buffer.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence of SYPRO Orange at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the melting curve. A decrease in the Tm in the presence of this compound indicates direct destabilization of the HaloTag protein.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for using this compound.

Cellular Quality Control and Ubiquitin-Proteasome Pathway

Caption: The ubiquitin-proteasome pathway for protein degradation.

Conclusion

This compound provides a potent and accessible tool for the targeted degradation of HaloTag fusion proteins. Its mechanism, which involves co-opting the cell's natural protein quality control systems, makes it a valuable asset for studying protein function and for the initial stages of drug target validation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively implement this technology to advance their scientific inquiries. The continued development and application of such chemical biology tools will undoubtedly play a crucial role in expanding our understanding of complex biological systems and in the discovery of new therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular Strategies of Protein Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Protein quality control and aggregation in the endoplasmic reticulum: From basic to bedside [frontiersin.org]

- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Power of Hydrophobic Tagging: A Technical Guide to HyT36

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of hydrophobic tagging with HyT36, a potent small molecule designed for targeted protein degradation. By leveraging the cell's own quality control machinery, this compound offers a powerful tool for studying protein function and holds significant promise for the development of novel therapeutics against "undruggable" targets. This document provides a comprehensive overview of the this compound mechanism, detailed experimental protocols, and a summary of key quantitative data to facilitate its application in your research.

Core Principle: Inducing Protein Destabilization and Degradation

Hydrophobic tagging is a chemical biology strategy that utilizes bifunctional molecules to induce the degradation of specific proteins of interest (POIs). This is achieved by covalently attaching a hydrophobic moiety to the target protein, thereby mimicking a misfolded state. This "misfolded" protein is then recognized and eliminated by the cellular protein quality control (PQC) system, primarily through the ubiquitin-proteasome pathway.

This compound is a low molecular weight hydrophobic tag that has demonstrated enhanced efficacy in degrading stabilized proteins compared to its predecessors, such as HyT13.[1] It is designed to target proteins that have been fused with a HaloTag, a modified bacterial dehalogenase that can form a covalent bond with a chloroalkane linker present on the this compound molecule.[1] The core mechanism of this compound-induced degradation lies in its ability to directly destabilize the HaloTag protein upon binding.[1] This destabilization leads to the unfolding of the fusion protein, marking it for proteasomal degradation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of this compound and HyT13.

| Fusion Protein | Treatment | Degradation (%) | Cell Line | Method |

| GFP-HaloTag2 | HyT13 (10 µM, 24h) | Not specified, less than this compound | HEK293 | Immunoblot/Flow Cytometry |

| GFP-HaloTag2 | This compound (10 µM, 24h) | More effective than HyT13 | HEK293 | Immunoblot/Flow Cytometry |

| Fz4-HaloTag2 | HyT13 (10 µM, 24h) | ~50% | HEK293T | Immunoblot |

| Fz4-HaloTag2 | This compound (10 µM, 24h) | ~70% | HEK293T | Immunoblot |

| GFP-HaloTag7 | HyT13 (10 µM, 24h) | ~30% | HEK293 | Immunoblot/Flow Cytometry |

| GFP-HaloTag7 | This compound (10 µM, 24h) | ~65% | HEK293 | Immunoblot/Flow Cytometry |

Table 1: Comparison of HyT13 and this compound induced degradation of HaloTag fusion proteins. Data extracted from immunoblot and flow cytometry experiments.[1]

| Protein | Treatment | Melting Temperature (Tm) | Change in Tm (ΔTm) |

| HaloTag7 | Vehicle | 57.4 ± 0.4 °C | - |

| HaloTag7 | HyT13 (10 µM) | 56.4 ± 0.1 °C | -1.0 °C |

| HaloTag7 | This compound (10 µM) | 54.3 ± 0.2 °C | -3.1 °C |

| HaloTag7 | This compound (40 µM) | Similar to 10 µM | Not significantly different |

Table 2: Thermal shift assay demonstrating the direct destabilizing effect of this compound on HaloTag7 protein.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Transfection

-

Cell Lines: HEK293 and HEK293T cells are commonly used for this compound studies.[1]

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with plasmids encoding the desired HaloTag fusion protein (e.g., GFP-HaloTag2, Fz4-HaloTag2, or GFP-HaloTag7) using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow cells to express the fusion protein for 24-48 hours before treatment with this compound.

-

This compound Treatment

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM).[1] A vehicle control (DMSO only) should be prepared in parallel.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24 hours).[1]

Analysis of Protein Degradation by Immunoblotting

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the soluble protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Analysis of Protein Degradation by Flow Cytometry (for fluorescent fusion proteins like GFP-HaloTag)

-

After treatment with this compound or vehicle, detach the cells from the plate using trypsin-EDTA.

-

Resuspend the cells in ice-cold PBS containing 2% FBS.

-

Analyze the GFP fluorescence of the cell population using a flow cytometer.

-

Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the GFP signal.

-

Compare the MFI of this compound-treated cells to that of vehicle-treated cells to determine the percentage of degradation.

Thermal Shift Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified HaloTag protein (e.g., HaloTag7), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the appropriate buffer.

-

In separate wells of a 96-well PCR plate, add this compound, HyT13, or a vehicle control to the reaction mixture.

-

-

Thermal Denaturation:

-

Place the 96-well plate in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate.

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

A decrease in the Tm in the presence of a compound indicates destabilization of the protein.

-

Mandatory Visualizations

Caption: Mechanism of this compound-induced protein degradation.

Caption: General experimental workflow for a this compound degradation assay.

Caption: Logical relationship comparing this compound and HyT13 efficacy.

References

Principle of HyT36-Mediated Protein Knockdown: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the principles and methodologies underlying HyT36-mediated protein knockdown. This compound is a bifunctional small molecule, known as a hydrophobic tag, designed for the targeted degradation of proteins of interest (POIs) that are fused to a HaloTag protein. Unlike other targeted protein degradation technologies such as PROTACs or molecular glues, this compound operates through a distinct mechanism. It covalently attaches to the HaloTag fusion protein and introduces a hydrophobic moiety onto the protein's surface. This modification is believed to mimic a partially denatured or misfolded state, thereby engaging the cell's endogenous protein quality control machinery. This leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein. This guide details the core mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for its application, and includes visualizations of the key pathways and workflows.

Core Principle of this compound-Mediated Protein Knockdown

This compound is a chemical tool designed to induce the degradation of specific proteins within a cell. Its function is contingent on the target protein being expressed as a fusion with the HaloTag protein. The core principle of this compound-mediated protein knockdown can be broken down into the following key steps:

-

Covalent Labeling of HaloTag Fusion Protein: this compound contains a chloroalkane linker that specifically and covalently reacts with the active site of the HaloTag protein. This reaction forms a stable conjugate between the this compound molecule and the HaloTag portion of the fusion protein.

-

Introduction of a Hydrophobic Moiety: The other functional component of this compound is a hydrophobic adamantyl group. Once conjugated to the HaloTag fusion protein, this hydrophobic tag is displayed on the protein's surface.

-

Mimicking a Misfolded State and Direct Destabilization: The presence of this unnatural hydrophobic patch on the protein surface is thought to mimic the exposed hydrophobic regions characteristic of misfolded or denatured proteins. Evidence from thermal shift assays suggests that the binding of this compound directly destabilizes the HaloTag protein, promoting its unfolding.[1]

-

Engagement of Cellular Protein Quality Control: The cell's protein quality control (PQC) system, which includes molecular chaperones, recognizes these misfolded-like proteins. Specifically, the heat shock protein 70 (Hsp70) has been implicated in binding to the this compound-labeled fusion protein.[2]

-

Ubiquitination and Proteasomal Degradation: The engagement of the PQC machinery, including Hsp70, facilitates the ubiquitination of the target fusion protein. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

This mechanism is distinct from that of Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to the target protein to induce its ubiquitination, or molecular glues, which induce a novel interaction between an E3 ligase and the target. This compound, instead, subverts the cell's natural machinery for handling misfolded proteins.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound has been quantitatively assessed and compared with other molecules, demonstrating its potency in degrading HaloTag fusion proteins. The data is summarized in the tables below.

Table 1: Comparative Degradation of HaloTag Fusion Proteins by this compound and HyT13

| Fusion Protein | Hydrophobic Tag | Concentration (μM) | Incubation Time (h) | Cell Line | Percent Degradation (%) | Reference |

| GFP-HaloTag2 | HyT13 | 10 | 24 | HEK293 | ≈75 | [1] |

| GFP-HaloTag2 | This compound | 10 | 24 | HEK293 | ≈90 | [1] |

| Fz4-HaloTag2 | HyT13 | 10 | 24 | HEK293T | ≈50 | [1] |

| Fz4-HaloTag2 | This compound | 10 | 24 | HEK293T | ≈70 | [1] |

| GFP-HaloTag7 | HyT13 | 10 | 24 | HEK293 | ≈30 | [1] |

| GFP-HaloTag7 | This compound | 10 | 24 | HEK293 | ≈65 | [1] |

Table 2: Degradation Potency of this compound

| Fusion Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| GFP-HaloTag7 | 134 ± 7 | 56 ± 1 | HEK293 |

Table 3: Effect of this compound on the Thermal Stability of HaloTag7

| Protein | Ligand | Change in Melting Temperature (ΔTm) | Assay Type | Reference |

| HaloTag7 | HyT13 | -1.0 °C | Thermal Shift Assay | [1] |

| HaloTag7 | This compound | -3.1 °C | Thermal Shift Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-mediated protein knockdown.

Cell Culture and Transfection for Expression of HaloTag Fusion Proteins

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Transfect cells with a plasmid encoding the HaloTag fusion protein of interest using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Allow cells to express the fusion protein for 24-48 hours post-transfection before treatment with this compound.

-

This compound Treatment of Cells

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 μM).

-

Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 2, 24, or 48 hours) at 37°C.

Analysis of Protein Degradation by Western Blotting

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to equal concentrations with lysis buffer and sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (or the HaloTag) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software. Normalize the protein of interest signal to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Analysis of Protein Degradation by Flow Cytometry (for fluorescent fusion proteins)

-

Cell Preparation:

-

This method is suitable for HaloTag fusion proteins that are also fused to a fluorescent protein (e.g., GFP).

-

Following treatment with this compound, detach the cells from the plate using trypsin.

-

Resuspend the cells in PBS containing 2% FBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer equipped with the appropriate laser to excite the fluorescent protein (e.g., a 488 nm laser for GFP).

-

Measure the fluorescence intensity of individual cells.

-

Gate on the live cell population based on forward and side scatter profiles.

-

Quantify the mean fluorescence intensity of the cell population for each treatment condition.

-

Calculate the percentage of protein degradation by comparing the mean fluorescence intensity of this compound-treated cells to that of vehicle-treated cells.

-

Thermal Shift Assay to Measure Protein Destabilization

-

Reaction Setup:

-

In a 96-well PCR plate, prepare a reaction mixture containing the purified HaloTag fusion protein, a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and either this compound or a vehicle control in an appropriate buffer.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

A decrease in the Tm in the presence of this compound indicates that it destabilizes the protein.

-

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Protein Knockdown

Experimental Workflow for Assessing this compound Efficacy

References

HyT36: A Technical Guide for Investigating Pseudokinase HER3 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of HyT36, a low molecular weight hydrophobic tag, for studying the degradation of the pseudokinase HER3 (ErbB3). While direct, peer-reviewed evidence of this compound-mediated degradation of endogenous HER3 is emerging, the principles of hydrophobic tagging and data from analogous systems strongly support its application as a research tool. This document outlines the underlying mechanisms, compiles relevant quantitative data, provides detailed experimental protocols, and visualizes key pathways to facilitate the design and execution of studies in this area.

Introduction to HER3 and Hydrophobic Tagging

HER3 is a unique member of the epidermal growth factor receptor (EGFR) family. Despite having an impaired kinase domain, it plays a crucial role in cancer cell signaling, primarily by forming heterodimers with other receptor tyrosine kinases, such as HER2 and EGFR.[1][2][3] This heterodimerization allosterically activates its partner kinase, leading to the potent activation of downstream pro-survival pathways, most notably the PI3K/AKT pathway.[1][4] The reliance of cancer cells on HER3 signaling, particularly in the context of acquired resistance to targeted therapies, makes it a compelling target for novel therapeutic strategies.[2][4]

Hydrophobic tagging is a chemical biology strategy designed to induce the degradation of a specific protein of interest (POI).[5] This approach utilizes bifunctional molecules that link a ligand for the POI to a hydrophobic moiety.[6][7] The current understanding is that the attachment of the hydrophobic tag to the protein mimics a misfolded state, thereby co-opting the cell's natural protein quality control machinery to target the POI for degradation, often via the proteasome.[3][6][8] this compound is a hydrophobic tag that has been shown to effectively induce the degradation of HaloTag fusion proteins.[1][2]

Quantitative Data on Hydrophobic Tag-Induced Protein Degradation

The following tables summarize the available quantitative data for this compound-mediated degradation of HaloTag fusion proteins and the degradation of HER3 induced by an adamantane-based hydrophobic tag conjugate (TX2-121-1). This data provides a baseline for designing experiments with this compound for HER3 degradation.

Table 1: this compound-Mediated Degradation of HaloTag Fusion Proteins

| Fusion Protein | Cell Line | This compound Concentration | Treatment Duration | Percent Degradation | Reference |

| GFP-HaloTag2 | HEK293 | 10 µM | 24 hours | Not specified, but effective | [1] |

| Fz4-HaloTag2 | HEK293T | 10 µM | 24 hours | ~70% | [2] |

| GFP-HaloTag7 | HEK293 | 10 µM | 24 hours | ~65% | [2] |

| HA-EGFP-HaloTag2 | HEK293 Flp-In | 50 nM | 24 hours | Effective reduction | [1] |

Table 2: Adamantane-Conjugate (TX2-121-1) Mediated Degradation of HER3

| Metric | Cell Line | Concentration | Observation | Reference |

| HER3 Degradation | PC9 GR4 | 500 nM | Partial degradation | |

| HER3 Degradation | PC9 GR4 | 1 µM and 5 µM | Partial degradation | [7] |

| Inhibition of p-Akt and p-Erk | PC9 GR4 | 2 µM | Decreased phosphorylation | [3] |

| Anti-proliferative Activity (EC50) | PC9 GR4 | 0.8 - 1.4 µM | Cell death |

Signaling Pathways and Mechanisms

HER3 Signaling Pathway

The diagram below illustrates the canonical HER3 signaling pathway. Upon binding of its ligand, neuregulin (NRG), HER3 forms a heterodimer with a partner receptor, typically HER2. This leads to the transphosphorylation of the HER3 C-terminal tail, creating docking sites for the p85 subunit of PI3K and subsequent activation of the AKT survival pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HyT36 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HyT36 is a low molecular weight, cell-permeable hydrophobic tag designed to induce the degradation of proteins fused with the HaloTag protein.[1][2] This system provides a powerful tool for the controlled depletion of a protein of interest (POI) within a cellular context, enabling the study of protein function, target validation, and drug development. The mechanism of action relies on the principle that appending a hydrophobic moiety to a protein's surface mimics a partially denatured or misfolded state.[3][4] This recruits the cell's natural quality control machinery, leading to the ubiquitination and subsequent degradation of the HaloTag-fusion protein by the proteasome.[3][5] this compound has been shown to be more effective at degrading stabilized HaloTag fusion proteins, such as those with HaloTag7, compared to earlier generation hydrophobic tags like HyT13.[1][6]

Mechanism of Action

The hydrophobic tagging strategy with this compound leverages the cellular ubiquitin-proteasome system. The process can be summarized in the following steps:

-

Expression of Fusion Protein : The protein of interest is genetically fused to a HaloTag protein and expressed in the target cells.

-

This compound Administration : this compound, a small molecule consisting of a chloroalkane linker attached to a hydrophobic adamantyl group, is added to the cell culture medium.[1]

-

Covalent Binding : The chloroalkane linker of this compound forms a covalent bond with a specific residue in the active site of the HaloTag protein.[4]

-

Mimicking Protein Misfolding : The attached hydrophobic tag on the surface of the fusion protein mimics an unfolded or misfolded state.[3]

-

Recruitment of Cellular Quality Control : This perceived misfolding recruits cellular chaperones and E3 ubiquitin ligases.

-

Ubiquitination : The E3 ligases catalyze the attachment of ubiquitin chains to the HaloTag-fusion protein.

-

Proteasomal Degradation : The polyubiquitinated fusion protein is recognized and degraded by the 26S proteasome.[3]

This targeted degradation is rapid, efficient, and can be controlled by the concentration of this compound and the incubation time.

Data Presentation

Table 1: Quantitative Degradation of HaloTag Fusion Proteins by this compound in HEK293 Cells

| Fusion Protein | This compound Concentration (µM) | Incubation Time (hours) | Percent Degradation (%) | Measurement Method |

| GFP-HaloTag2 | 10 | 24 | ~90 | Flow Cytometry, Immunoblot |

| Fz4-HaloTag2 | 10 | 24 | ~70 | Immunoblot |

| GFP-HaloTag7 | 10 | 24 | ~65 | Flow Cytometry, Immunoblot |

| HA-EGFP-HaloTag2 | 0.05 | 24 | Significant reduction | Not specified |

| HA-EGFP-HaloTag2 | 10 | 2 or 48 | Significant reduction | Not specified |

Data compiled from multiple sources.[1][2]

Table 2: Comparison of this compound and HyT13 Efficacy on HaloTag Fusion Proteins

| Fusion Protein | Compound | Concentration (µM) | Incubation Time (hours) | Percent Degradation (%) |

| GFP-HaloTag2 | HyT13 | Not specified | 24 | ~75 |

| GFP-HaloTag2 | This compound | Not specified | 24 | ~90 |

| Fz4-Halo-Tag2 | HyT13 | Not specified | 24 | ~50 |

| Fz4-Halo-Tag2 | This compound | Not specified | 24 | ~70 |

| GFP-HaloTag7 | HyT13 | 10 | 24 | ~30 |

| GFP-HaloTag7 | This compound | 10 | 24 | ~65 |

This table highlights the enhanced efficacy of this compound, particularly on the more stable HaloTag7 protein.[1]

Experimental Protocols

Protocol 1: General Protocol for this compound-Induced Degradation of HaloTag Fusion Proteins in Adherent Cells (e.g., HEK293)

Materials:

-

HEK293 cells (or other suitable adherent cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Plasmid DNA encoding the HaloTag-fusion protein of interest

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Apparatus for SDS-PAGE and Western blotting

-

Primary antibodies against the protein of interest or HaloTag, and a loading control (e.g., GAPDH, β-actin)

-

Secondary antibodies conjugated to HRP or a fluorescent dye

Procedure:

-

Cell Seeding:

-

Seed HEK293 cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of transfection.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Transfection:

-

Transfect the cells with the plasmid encoding the HaloTag-fusion protein using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24-48 hours to allow for expression of the fusion protein.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete culture medium from the stock solution. A typical final concentration is 10 µM, but a dose-response experiment (e.g., 0.1 µM to 20 µM) is recommended to determine the optimal concentration for your specific protein of interest and cell line.

-

As a negative control, prepare a vehicle control (e.g., DMSO in complete culture medium at the same final concentration as the this compound-treated wells).

-

Aspirate the medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate for the desired time period (e.g., 2, 8, 24, or 48 hours). A time-course experiment is recommended for initial characterization.

-

-

Cell Lysis:

-

After incubation, place the plate on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Analysis:

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using primary antibodies against your protein of interest or the HaloTag, and a loading control.

-

Incubate with the appropriate secondary antibody and visualize the protein bands using a suitable detection method.

-

Quantify the band intensities to determine the percentage of protein degradation.

-

Protocol 2: Cell Viability Assay

It is crucial to ensure that the observed protein degradation is not a result of cytotoxicity. This compound has been reported to be non-toxic at effective concentrations.[1]

Materials:

-

Cells treated with this compound and vehicle control as described in Protocol 1.

-

Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®).

-

Plate reader capable of measuring absorbance or luminescence.

Procedure:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity if available.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control cells.

Visualizations

Caption: Signaling pathway of this compound-induced protein degradation.

Caption: Experimental workflow for using this compound in cell culture.

References

- 1. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent biomedical advances enabled by HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HyT36-Mediated Degradation of HaloTag Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful tool in cell biology and drug discovery, offering a novel modality to probe protein function and develop new therapeutics. Unlike traditional inhibitors that block a protein's activity, targeted degradation leads to the removal of the entire protein from the cell. The hydrophobic tagging system represents a distinct strategy for inducing protein degradation. This approach utilizes small molecules, known as hydrophobic tags (HyTs), that covalently attach to a protein of interest fused with a HaloTag and subsequently trigger its degradation.

HyT36 is a low molecular weight hydrophobic tag designed to induce the degradation of HaloTag fusion proteins.[1][2] Its mechanism of action involves binding to the HaloTag protein, which is a modified bacterial dehalogenase that forms a covalent bond with a chloroalkane linker present on this compound.[1][3] This binding event is thought to directly destabilize the HaloTag protein, mimicking a partially unfolded state.[1] This perceived misfolding engages the cell's endogenous quality control machinery, leading to ubiquitination and subsequent degradation of the entire HaloTag fusion protein by the proteasome.[3][4] This method provides a versatile platform for controlling the abundance of any protein that can be expressed as a HaloTag fusion.

These application notes provide a detailed protocol for utilizing this compound to degrade HaloTag fusion proteins in a cellular context, guidance on data analysis, and a summary of expected outcomes based on published data.

Data Presentation

The following table summarizes the quantitative data for this compound-mediated degradation of various HaloTag fusion proteins as reported in the literature. This allows for a direct comparison of its efficacy across different protein constructs and HaloTag variants.

| Fusion Protein | HaloTag Variant | Cell Line | This compound Concentration | Treatment Duration | Percent Degradation | Reference |

| GFP-HaloTag2 | HaloTag2 | HEK 293 | 10 µM | 24 hours | > HyT13-mediated degradation | [1] |

| Fz4-HaloTag2 | HaloTag2 | HEK 293T | 10 µM | 24 hours | ~70% | [1] |

| GFP-HaloTag7 | HaloTag7 | HEK 293 | 10 µM | 24 hours | ~65% | [1] |

| HA-EGFP-HaloTag2 | HaloTag2 | HEK293 Flp-In | 10 µM | 2 or 48 hours | Reduction in expression | [2] |

| EGFP-HaloTag2 | HaloTag2 | HEK293 Flp-In | 50 nM | 24 hours | Reduction in level | [2] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the experimental procedure, the following diagrams have been generated.

Caption: Mechanism of this compound-mediated HaloTag fusion protein degradation.

Caption: Experimental workflow for this compound-induced protein degradation.

Experimental Protocols

This section provides a detailed methodology for the degradation of a HaloTag fusion protein using this compound in cultured mammalian cells.

Materials and Reagents

-

Cells: Mammalian cell line expressing the HaloTag fusion protein of interest (e.g., HEK 293, HEK 293T).

-